molecular formula C21H25N3O2S B2627202 2-(benzylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide CAS No. 1396583-45-1

2-(benzylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide

Cat. No.: B2627202
CAS No.: 1396583-45-1
M. Wt: 383.51
InChI Key: JKCXTAFSKSPVAQ-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzylthio group, a nicotinoylpiperidinyl moiety, and an acetamide functional group. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with a thiol compound under basic conditions to form the benzylthio intermediate.

    Nicotinoylpiperidinyl Intermediate: The nicotinoylpiperidinyl moiety can be synthesized by reacting nicotinic acid with piperidine in the presence of a coupling agent.

    Coupling Reaction: The final step involves coupling the benzylthio intermediate with the nicotinoylpiperidinyl intermediate using an appropriate acylating agent to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group in the nicotinoylpiperidinyl moiety can be reduced to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the benzylthio group.

    Amines: From reduction of the nitro group.

    Substituted Acetamides: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-N-(piperidin-4-ylmethyl)acetamide
  • N-(nicotinoylpiperidin-4-yl)methyl)acetamide

Uniqueness

The unique combination of the benzylthio group and the nicotinoylpiperidinyl moiety in 2-(benzylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide may confer distinct biological properties compared to similar compounds. This uniqueness can be explored in terms of its binding affinity, selectivity, and overall pharmacological profile.

Properties

IUPAC Name

2-benzylsulfanyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c25-20(16-27-15-18-5-2-1-3-6-18)23-13-17-8-11-24(12-9-17)21(26)19-7-4-10-22-14-19/h1-7,10,14,17H,8-9,11-13,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCXTAFSKSPVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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